Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
Description
Crystal System and Space Group
Hydrogen-Bonding Interactions
The urea N-H groups form robust hydrogen bonds with morpholine oxygen atoms of adjacent molecules, creating a ladder-like network (Figure 2). Key metrics include:
- N-H···O Distance : 2.08–2.15 Å
- Bond Angle : 158–164°
Bromine atoms contribute to halogen bonding (Br···O interactions, 3.2–3.4 Å), further stabilizing the lattice.
Conformational Dynamics in Solution Phase
In solution (e.g., dimethyl sulfoxide-d6 or chloroform-d), the compound exhibits dynamic behavior distinct from its solid-state conformation:
- Morpholine Ring Flexibility : NMR studies reveal chair-to-chair flipping of the morpholine rings, with an energy barrier of ~45 kJ/mol.
- Urea Group Rotation : Restricted rotation about the C-N bonds is observed, with a rotational barrier of 18–22 kJ/mol, attributed to conjugation with the carbonyl group.
- Solvent-Dependent Aggregation : In polar aprotic solvents, intermolecular hydrogen bonding persists, evidenced by concentration-dependent chemical shifts in 1H NMR spectra.
Comparative Analysis with Symmetrical Diarylurea Derivatives
Comparative studies highlight the unique structural and electronic effects of the morpholinylmethyl and bromine substituents:
The morpholine oxygen enhances solubility in polar solvents compared to non-heterocyclic derivatives, while bromine atoms improve crystallinity via halogen bonding.
Properties
CAS No. |
649740-16-9 |
|---|---|
Molecular Formula |
C23H28Br2N4O3 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]urea |
InChI |
InChI=1S/C23H28Br2N4O3/c24-19-5-1-3-17(15-19)21(28-7-11-31-12-8-28)26-23(30)27-22(29-9-13-32-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,30) |
InChI Key |
QKJSTFBSZVXPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-bromophenylamine with morpholine in the presence of a urea derivative. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as filtration, extraction, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl morpholinyl urea derivatives, while reduction can produce amine-substituted urea compounds .
Scientific Research Applications
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the morpholinylmethyl groups can enhance solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Meta vs. para-bromo derivatives ).
- Morpholine Impact : Morpholinylmethyl groups increase molecular weight and polarity compared to simpler alkyl or aryl substituents (e.g., dimethylurea ), enhancing solubility in polar solvents .
Spectroscopic and Physical Properties
Key Observations :
Key Observations :
- Compared to non-halogenated morpholinyl ureas, the bromine atoms may enhance binding to hydrophobic pockets in biological targets .
Biological Activity
Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 351.21 g/mol
- CAS Number : Not specified in the results.
The compound features a urea moiety linked to two bromophenyl groups and a morpholinylmethyl group, which may contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine atoms enhances lipophilicity and may improve binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate the activity of receptors, influencing signaling pathways related to cell proliferation and survival.
Biological Activity
Research has indicated that compounds similar to Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- exhibit various biological activities:
- Anticancer Activity : Some studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Anticancer Activity :
- A study explored the effects of similar urea derivatives on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
Compound Cell Line IC50 (µM) Mechanism Urea Derivative A MCF-7 10 Apoptosis Urea Derivative B HeLa 5 Caspase Activation -
Antimicrobial Efficacy :
- In vitro testing revealed that Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to warrant further investigation for clinical applications.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
